molecular formula C22H38O3 B7823557 2,5-Furandione, dihydro-3-(octadecenyl)-

2,5-Furandione, dihydro-3-(octadecenyl)-

Cat. No. B7823557
M. Wt: 350.5 g/mol
InChI Key: KAYAKFYASWYOEB-UHFFFAOYSA-N
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Patent
US04328041

Procedure details

One thousand and eight grams (4.0 moles) of 1-octadecene and 490 grams (5.0 moles) of maleic anhydride were placed in a 2 liter stirred autoclave equipped with a thermocouple. The reaction was carried out by heating the mixture at 200° C. for 4 hours, and the cooled product was transferred to a 2 liter round bottom flask equipped with a magnetic stir bar, a thermometer, and a distilling head mounted on a Vigreux Column. Unreacted starting materials were removed at 200° C. and 10 torr, leaving the product ODSA (750 grams) in the pot. It was typically a tan solid (m.p. 40°-55° C.) with strong adsorption in its IR spectrum at 1860 and 1785 cm-1.
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:19]1(=[O:25])[O:24][C:22](=[O:23])[CH:21]=[CH:20]1>>[CH:1]([CH:20]1[CH2:21][C:22](=[O:23])[O:24][C:19]1=[O:25])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
4 mol
Type
reactant
Smiles
C=CCCCCCCCCCCCCCCCC
Step Two
Name
Quantity
490 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermocouple
CUSTOM
Type
CUSTOM
Details
the cooled product was transferred to a 2 liter round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
were removed at 200° C.

Outcomes

Product
Name
Type
product
Smiles
C(=CCCCCCCCCCCCCCCCC)C1C(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 750 g
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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